Home > Products > Screening Compounds P93431 > 1H-Pyrazolo[4,3-c]pyridine
1H-Pyrazolo[4,3-c]pyridine - 271-50-1

1H-Pyrazolo[4,3-c]pyridine

Catalog Number: EVT-2589252
CAS Number: 271-50-1
Molecular Formula: C6H5N3
Molecular Weight: 119.127
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antibacterial agents: Research suggests that certain 1H-Pyrazolo[4,3-c]pyridine derivatives exhibit antibacterial activity, particularly against Mycobacterium tuberculosis. [, ]
  • Antifungal agents: Studies have shown that some 1H-Pyrazolo[4,3-c]pyridine derivatives demonstrate antifungal properties. []
  • Enzyme inhibitors: Several studies highlight the inhibitory effects of 1H-Pyrazolo[4,3-c]pyridine derivatives on various enzymes, including:
    • Xanthine oxidase: 1H-Pyrazolo[4,3-c]pyridines demonstrate selective inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. []
    • Mycobacterium tuberculosis pantothenate synthetase: Derivatives of this scaffold are being investigated for their potential to inhibit the enzyme crucial for Mycobacterium tuberculosis survival. [, ]
    • Cathepsin S: A potent and selective noncovalent cathepsin S inhibitor based on the 1H-Pyrazolo[4,3-c]pyridine scaffold has been developed, offering a novel class of immunosuppressive compounds. []
    • c-Met: Research explores the potential of 1H-Pyrazolo[4,3-c]pyridine derivatives as novel inhibitors of the c-Met receptor tyrosine kinase. []
Overview

1H-Pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The structure of 1H-pyrazolo[4,3-c]pyridine allows for various substitutions, which can influence its pharmacological properties.

Source and Classification

1H-Pyrazolo[4,3-c]pyridine can be classified under heterocyclic compounds, specifically within the category of pyrazolopyridines. These compounds are characterized by their unique structural features, which include nitrogen atoms in both rings. They are often synthesized for their potential as therapeutic agents, particularly in oncology and other areas of biomedical research.

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridine has been achieved through various methods, reflecting its versatility and importance in chemical research.

Methods and Technical Details

  1. Cyclization Reactions: A common method involves the cyclization of suitable precursors, such as 2-chloro-3-nitropyridines. This approach utilizes nucleophilic substitution reactions (S_NAr) followed by the Japp–Klingemann reaction to form the pyrazole ring .
  2. Catalytic Methods: The use of amorphous carbon-supported sulfonic acid as a catalyst has been reported to yield moderate to good results in synthesizing derivatives of pyrazolo[4,3-c]pyridine.
  3. Ultrasound-Assisted Synthesis: Recent advancements include ultrasound-promoted synthesis techniques that enhance reaction rates and yields, demonstrating the utility of this compound in modern synthetic chemistry.
Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-c]pyridine consists of a fused pyrazole and pyridine ring system.

Structure and Data

  • Molecular Formula: C7_{7}H6_{6}N4_{4}
  • Molecular Weight: 150.15 g/mol
  • The compound exhibits tautomerism, which can complicate its analysis but also provides opportunities for diverse functionalization at various positions on the rings.
Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]pyridine participates in various chemical reactions that allow for the modification of its structure.

Reactions and Technical Details

  • N-Alkylation: This reaction can occur at nitrogen positions within the pyrazole ring.
  • Borylation and Cross-Coupling: Selective reactions can be performed at the C-3 position using Suzuki–Miyaura cross-coupling techniques.
  • Amination Reactions: Pd-catalyzed Buchwald–Hartwig amination can introduce functional groups at specific carbon positions within the compound .
Mechanism of Action

The mechanism of action for 1H-pyrazolo[4,3-c]pyridine derivatives primarily involves their interaction with biological targets such as enzymes and receptors.

Process and Data

1H-Pyrazolo[4,3-c]pyridine has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to alterations in cell signaling pathways and gene expression, making these compounds valuable in cancer therapy and other biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[4,3-c]pyridine significantly influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically presents as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
  • It exhibits moderate lipophilicity, which is important for its bioavailability.
Applications

1H-Pyrazolo[4,3-c]pyridine derivatives have numerous applications in scientific research:

  • Drug Development: These compounds are being explored as potential kinase inhibitors for cancer treatment due to their ability to modulate key cellular pathways.
  • Material Science: The thermal stability of certain derivatives makes them suitable for applications in device fabrication, particularly in organic electronics.
  • Biomedical Research: They are being investigated for their antimicrobial properties and potential use in developing new therapeutic agents against various diseases .
Historical Evolution and Significance of 1H-Pyrazolo[4,3-c]pyridine in Heterocyclic Chemistry

Early Synthetic Approaches and Structural Elucidation

The foundational chemistry of 1H-pyrazolo[4,3-c]pyridine emerged through innovative adaptations of classical heterocyclic synthetic methodologies. Initial routes relied on Huisgen-type cyclizations, where hydrazines reacted with electrophilic pyridine precursors to construct the bicyclic core. A landmark approach by Ortoleva (1908) demonstrated the cyclocondensation of diphenylhydrazone with pyridine derivatives using iodine catalysis, establishing the scaffold’s accessibility but with limited regiocontrol [4]. Bulow (1911) advanced this by employing 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones under acidic conditions, achieving better regioselectivity for N1-substituted derivatives [4].

Significant refinements came in the late 20th century, exemplified by the use of dehydroacetic acid as a starting material for 3,6-dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones and their thione analogs. This route enabled systematic exploration of C4 carbonyl vs. thiocarbonyl modifications, crucial for structure-activity relationship (SAR) studies in early pharmacological applications [6]. The 1990s saw optimized cyclocondensation protocols using N-Boc-piperidones and hydrazines, followed by deprotection/aromatization sequences, which improved yields and enabled N-functionalization [2] [8].

Table 1: Evolution of Key Synthetic Methods for 1H-Pyrazolo[4,3-c]pyridine

Time PeriodMethodKey InnovationLimitations
1908–1911Ortoleva-Bulow cyclizationFirst scaffold access via pyrazole-pyridine fusionLow regioselectivity, narrow substrate scope
1990sDehydroacetic acid routeC4-heteroatom diversification (O/S)Limited to 3,6-dimethyl derivatives
2000s–PresentHuisgen/Chapman-Hurst adaptationScalable C5-halogenation (Cl, Br) for cross-couplingRequires protection/deprotection strategies [7]

Contemporary synthesis (2023) leverages vectorial functionalization of C5-halo intermediates (e.g., 5-bromo-1H-pyrazolo[4,3-c]pyridine). As demonstrated by Bedwell et al., C5 halogenation enables regioselective Buchwald-Hartwig amination (Pd/rac-BINAP/NaOtBu), while Ir-catalyzed C3-borylation permits Suzuki-Miyaura coupling. Crucially, direct C7 metalation was achieved using TMPMgCl·LiCl at −40°C, enabling Negishi coupling or electrophilic quenching – a breakthrough for late-stage diversification [7].

Emergence as a Privileged Scaffold in Medicinal Chemistry

1H-Pyrazolo[4,3-c]pyridine ascended to "privileged scaffold" status due to its unique pharmacophore compatibility: 1) Hydrogen-bond donor/acceptor capacity via N1/N2 and ring nitrogen atoms; 2) Planar aromatic surface for π-stacking; 3) Multiple vectors for synthetic elaboration (N1, N2, C3, C5, C7) [4] [7]. This versatility is evidenced by its adoption across diverse therapeutic targets:

  • Metabolic Disorders: As GPR119 agonists for type 2 diabetes, derivatives like compound 24 (single-digit nanomolar EC₅₀) were designed via piperidine N-capping and aryl group optimization. The scaffold’s rigidity enhanced target engagement versus early leads [1] [3].
  • Neuropathic Pain: Tetrahydropyrazolo[4,3-c]pyridines (e.g., 8a) exhibited multi-target efficacy: CB1 receptor agonism (IC₅₀ = 49.6 nM), TNF-α inhibition (86.4% at 100 mg/kg), and nitric oxide suppression. This polypharmacology addressed neuropathic pain’s complex etiology, outperforming reference drugs in chronic constriction injury models (ED₅₀ = 23.8 mg/kg) [2] [8].
  • Oncology: 1H-Pyrazolo[3,4-b]pyridine-based TBK1 inhibitors (e.g., 15y, IC₅₀ = 0.2 nM) exploited scaffold planarity to occupy the ATP-binding site, suppressing IFN signaling in glioblastoma and melanoma models [5].

Table 2: Therapeutic Applications of 1H-Pyrazolo[4,3-c]pyridine Derivatives

Therapeutic AreaRepresentative DerivativeBiological TargetPotencyKey Structural Features
Type 2 DiabetesCompound 24 [1]GPR119 agonistSingle-digit nM EC₅₀N1-Aryl, C3-piperidine cap
Neuropathic Pain8a [8]CB1 agonist / TNF-α inhibitorIC₅₀ = 49.6 nM (CB1)N1-(4-Bromophenyl)carboxamide
Oncology15y [5]TBK1 inhibitorIC₅₀ = 0.2 nMC3-Benzimidazole, C5-amine

The scaffold’s impact is quantified by chemical space occupancy: >300,000 1H-pyrazolo[4,3-c]pyridine derivatives are documented, with 19% unsubstituted at N1, 32% N1-methylated, and 15% N1-arylated – reflecting versatility in N-functionalization [4]. Its "privileged" designation stems from recurrence in clinical candidates: 14 derivatives are in DrugBank as experimental/investigational agents, validating broad target applicability [4].

Role in Bridging Purine Analogues and Bioisosteric Design

The 1H-pyrazolo[4,3-c]pyridine nucleus serves as a strategic bioisostere for purines due to isoelectronic topology and isosteric nitrogen placement. This enables mimicry of adenine/guanine in nucleotide-binding domains while conferring enhanced metabolic stability and tunable physicochemical properties [4] [5]. Key bioisosteric advantages include:

  • N1/N2 Tautomerism: Unlike purines, the scaffold favors the 1H-tautomer (ΔG = 37.03 kJ/mol more stable than 2H-form), simplifying regioisomer control in drug design. This tautomeric preference prevents ambiguity in hydrogen-bonding interactions [4].
  • Bond Angle Mimicry: The C3a-C7a bond (142°) approximates purine’s imidazole-pyrimidine fusion angle (147°), conserving ligand geometry when targeting kinases (e.g., TBK1) or GPCRs [5].
  • Electron Density Modulation: C3-substituents emulate purine C6 substituents; for example, C3-amino groups replicate adenine’s 6-amino H-bonding pattern. Similarly, C7-halo or alkyl groups mimic purine C2/C8 positions [7].

This bioisosterism was leveraged in kinase inhibitor optimization. URMC-099, an azaindole-based TBK1 inhibitor, was redesigned using 1H-pyrazolo[4,3-c]pyridine to enhance hinge-region binding. The scaffold’s N2 nitrogen (positioned as purine N7) formed critical H-bonds with Glu87 and Cys89, while the electron-withdrawing pyrazole nitrogen amplified NH acidity for stronger Asp157 interaction. Resulting analogs (e.g., 15e) achieved 375-fold higher potency (IC₅₀ = 75.3 nM → 0.2 nM for 15y) [5].

Table 3: Bioisosteric Relationships Between Purines and 1H-Pyrazolo[4,3-c]pyridine

Purine PositionFunction1H-Pyrazolo[4,3-c]pyridine EquivalentDesign Impact
N1H-bond acceptorN2Conserved in kinase hinge recognition
C6Amino group donorC3-amino substituentMimics adenine interactions
C2/C8Halogen/alkyl toleranceC7-halo/alkylEnhances selectivity via steric occlusion
N7/N9Tautomeric centerN1 (fixed 1H-tautomer)Eliminates tautomer ambiguity

Fragment-based drug discovery (FBDD) now exploits this scaffold via vectorial elaboration. As demonstrated by Bedwell et al., sequential functionalization at N1 (SEM protection), C5 (amination), C3 (borylation/coupling), and C7 (TMPMgCl·LiCl metalation) generates lead-like libraries emulating purine pharmacophores. This strategy bridges traditional heterocyclic chemistry with modern FBDD, positioning 1H-pyrazolo[4,3-c]pyridine as a "future heteroaromatic" for underexplored chemical space [4] [7].

Properties

CAS Number

271-50-1

Product Name

1H-Pyrazolo[4,3-c]pyridine

IUPAC Name

1H-pyrazolo[4,3-c]pyridine

Molecular Formula

C6H5N3

Molecular Weight

119.127

InChI

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)

InChI Key

WCXFPLXZZSWROM-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1NN=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.